molecular formula C15H14N2O4 B8422879 2-(2'-Methoxybenzamido)-4-aminobenzoic acid

2-(2'-Methoxybenzamido)-4-aminobenzoic acid

Cat. No. B8422879
M. Wt: 286.28 g/mol
InChI Key: WNDZSHPMHQWJJN-UHFFFAOYSA-N
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Patent
US03953496

Procedure details

By the procedure similar to that described in Example 23, 2-(2'-methoxybenzamido)-4-aminobenzoic acid and 2-methoxybenzoylchloride were reacted and treated to obtain crude crystals. Recrystallization from aqueous alcohol gave 2,4-bis(2'-methoxybenzamido)-benzoic acid having a melting point between 232° - 233°C which was identical to that obtained in Example 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[C:5]([NH:7][C:8]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])=[O:6].[CH3:22][O:23][C:24]1[CH:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](Cl)=[O:27]>>[CH3:1][O:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[C:5]([NH:7][C:8]1[CH:16]=[C:15]([NH:17][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[CH:32][C:24]=2[O:23][CH3:22])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous alcohol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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